Hydroxy(phenyl)acetyl bromide
CAS No.: 133334-05-1
Cat. No.: VC0143687
Molecular Formula: C8H7BrO2
Molecular Weight: 215.046
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133334-05-1 |
---|---|
Molecular Formula | C8H7BrO2 |
Molecular Weight | 215.046 |
IUPAC Name | 2-hydroxy-2-phenylacetyl bromide |
Standard InChI | InChI=1S/C8H7BrO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H |
Standard InChI Key | NHJCKOWSTNHCIU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)Br)O |
Introduction
Chemical Identity and Fundamental Properties
Hydroxy(phenyl)acetyl bromide (C₈H₇BrO₂) is an organic compound with a molecular weight of 215.04 g/mol. The structure features a phenyl ring connected to a carbon atom that bears both a hydroxyl group and an acetyl bromide moiety. This arrangement of functional groups contributes to the compound's chemical reactivity and potential utility in organic synthesis .
The compound is officially identified by several nomenclature systems as detailed in Table 1, providing essential reference information for researchers and chemical database users.
Table 1: Chemical Identifiers of Hydroxy(phenyl)acetyl bromide
Identifier | Value |
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IUPAC Name | 2-hydroxy-2-phenylacetyl bromide |
Molecular Formula | C₈H₇BrO₂ |
Molecular Weight | 215.04 g/mol |
CAS Number | 133334-05-1 |
PubChem CID | 45081113 |
InChIKey | NHJCKOWSTNHCIU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)Br)O |
The compound's structural arrangement, with its reactive bromoacetyl group and hydroxyl functionality, contributes to its potential chemical versatility. The presence of the phenyl ring may influence the compound's solubility profile and electron distribution across the molecule .
Structural Characteristics
The molecular structure of Hydroxy(phenyl)acetyl bromide features a central carbon atom bonded to a phenyl ring, a hydroxyl group, and a carbonyl group that is further bonded to a bromine atom. This configuration presents several reactive sites that contribute to the compound's chemical behavior .
The phenyl ring provides structural stability and potential for π-π interactions, while the hydroxyl group can participate in hydrogen bonding. Most notably, the bromoacetyl group presents a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as a synthetic intermediate .
Nomenclature and Structural Classification
Systematic Naming Conventions
Hydroxy(phenyl)acetyl bromide is systematically named as 2-hydroxy-2-phenylacetyl bromide according to IUPAC nomenclature. The compound is also known by several synonyms in the scientific literature, including the CAS Registry Number 133334-05-1 and database identifier DTXSID00664368 .
The name reflects the compound's structure: "2-hydroxy" indicates the hydroxyl group at the 2-position, "2-phenyl" denotes the phenyl ring attachment, and "acetyl bromide" refers to the carbonyl-bromine functionality. These naming conventions provide systematic identification for researchers and chemical database users .
Structural Classification
Structurally, Hydroxy(phenyl)acetyl bromide belongs to several chemical classes:
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α-Hydroxy acid derivatives
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Acyl halides (specifically acyl bromides)
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Phenylacetic acid derivatives
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Organobromides
These classifications highlight the compound's relationship to other chemical families and provide context for understanding its reactivity patterns and potential applications in synthetic chemistry .
Physical and Chemical Properties
The physical and chemical properties of Hydroxy(phenyl)acetyl bromide are integral to understanding its behavior in various chemical environments. While comprehensive experimental data on this specific compound is limited in the scientific literature, some properties can be inferred from its structure and similar compounds.
Reactivity Profile
The reactivity of Hydroxy(phenyl)acetyl bromide is largely determined by its functional groups:
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The acyl bromide group is highly reactive toward nucleophiles, making it susceptible to hydrolysis, alcoholysis, and aminolysis reactions.
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The hydroxyl group can participate in hydrogen bonding and may undergo esterification or oxidation.
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The phenyl ring provides sites for electrophilic aromatic substitution reactions.
This reactivity profile suggests potential applications in organic synthesis as an intermediate for preparing more complex molecules with biological activity .
Synthetic Applications and Methodology
Role in Organic Synthesis
Hydroxy(phenyl)acetyl bromide serves as a versatile building block in organic synthesis due to its reactive functional groups. The acyl bromide functionality can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. The hydroxyl group provides an additional site for modification, allowing for the creation of complex molecular architectures .
Similar bromoacetyl compounds have been utilized in various synthetic methods. For instance, in the synthesis of certain estradiol analogs, acetyl bromide has been employed as a reagent in conjunction with acetic anhydride in methylene chloride. This synthetic approach demonstrates the utility of such reagents in steroid chemistry and potentially in other areas of pharmaceutical development .
Synthetic Methodologies
The preparation of compounds with structures similar to Hydroxy(phenyl)acetyl bromide often involves carefully controlled reaction conditions. For example, a related synthetic procedure using acetyl bromide involves:
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Addition of acetic anhydride to a solution in methylene chloride
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Dropwise addition of acetyl bromide at controlled temperatures (18-20°C)
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Stirring at room temperature for several hours
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Careful workup with aqueous sodium bicarbonate
These conditions highlight the sensitivity of acyl bromides and the precision required in their handling during synthetic procedures .
Comparative Analysis with Related Compounds
Structural Relatives and Their Properties
To better understand Hydroxy(phenyl)acetyl bromide, it is useful to examine structurally related compounds. Table 2 provides a comparative analysis of our compound of interest with several related structures.
Table 2: Comparative Analysis of Hydroxy(phenyl)acetyl bromide and Related Compounds
Compound | Molecular Formula | Key Structural Features | Primary Reactivity |
---|---|---|---|
Hydroxy(phenyl)acetyl bromide | C₈H₇BrO₂ | Hydroxyl and acyl bromide groups attached to benzylic position | Nucleophilic substitution at acyl bromide; reactions at hydroxyl group |
Phenylacetyl bromide | C₈H₇BrO | Acyl bromide without hydroxyl group | Enhanced electrophilicity at carbonyl carbon |
Mandelic acid | C₈H₈O₃ | Carboxylic acid instead of acyl bromide | Milder reactivity; esterification and dehydration reactions |
α-Bromophenylacetic acid | C₈H₇BrO₂ | Bromo and carboxyl groups | Alpha-substitution reactions; decarboxylation |
This comparative analysis highlights how subtle structural differences can significantly impact chemical behavior and potential applications .
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